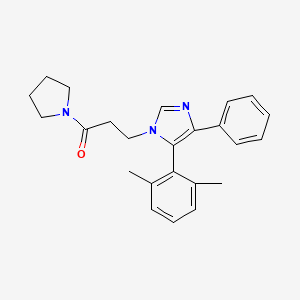![molecular formula C26H33N3O2 B3790889 N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B3790889.png)
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Overview
Description
This compound has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1) and human butyrylcholinesterase . It is a part of the research to find druggable pockets in nsp1 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the context of its interaction with SARS-CoV-2 non-structural protein-1 (nsp1) and human butyrylcholinesterase . The crystal structures of these complexes have been solved, providing insights into the binding mode of the compound .Mechanism of Action
The compound has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1), which is a main pathogenicity factor of α - and β - coronaviruses . Nsp1 of SARS-CoV-2 suppresses the host gene expression by sterically blocking 40S host ribosomal subunits and promoting host mRNA degradation . This mechanism leads to the downregulation of the translation-mediated innate immune response in host cells, ultimately mediating the observed immune evasion capabilities of SARS-CoV-2 .
Future Directions
The compound has been used in research related to SARS-CoV-2 and Alzheimer’s disease . The results of fragment-based screening via X-ray crystallography confirm the druggability of the major pocket of nsp1 . This opens a novel avenue to design new inhibitors for other nsp1s present in homologous β - coronaviruses . This compound could potentially be used in the development of drugs for alleviating symptoms of cholinergic hypofunction in patients with advanced Alzheimer’s disease .
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c30-26(23-7-3-11-27-17-23)29(19-25-8-4-14-31-25)18-20-9-12-28(13-10-20)24-15-21-5-1-2-6-22(21)16-24/h1-3,5-7,11,17,20,24-25H,4,8-10,12-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNWHVLLYGEEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)C(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone](/img/structure/B3790815.png)
![N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3790820.png)
![(3-{[4-(3-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-5-methylisoxazol-4-yl)methanol](/img/structure/B3790828.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-(1-methylpyrrol-3-yl)ethanone](/img/structure/B3790840.png)

![N,N,N'-triethyl-N'-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B3790851.png)
![4-(2-fluorobenzyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B3790856.png)
![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-4,6-dioxo-3-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3790862.png)
![N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}tetrahydro-3-furanamine](/img/structure/B3790890.png)
![3-fluoro-N-(1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B3790898.png)
![N-benzyl-1-[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B3790905.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B3790915.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-ol](/img/structure/B3790920.png)
![1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-phenylethane-1,2-dione](/img/structure/B3790927.png)
